3,4',5,6,7-Pentamethoxyflavone
CAS No.: 4472-73-5
Cat. No.: VC14465304
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4472-73-5 |
|---|---|
| Molecular Formula | C20H20O7 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 3,5,6,7-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3 |
| Standard InChI Key | OWNRDLYPIYHOQK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The flavone backbone consists of a 15-carbon skeleton with two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). In 3,4',5,6,7-pentamethoxyflavone:
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A-ring: Methoxy groups at positions 5, 6, and 7.
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B-ring: A methoxy group at position 4'.
The molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.4 g/mol . The IUPAC name is 5,6,7-trimethoxy-2-(4-methoxyphenyl)-3-methoxy-4H-chromen-4-one.
Table 1: Comparative Analysis of Pentamethoxyflavones
Synthesis and Structural Elucidation
Chemical Synthesis
The synthesis of pentamethoxyflavones involves:
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Aldol condensation: Between a substituted acetophenone and a benzaldehyde derivative to form the chalcone intermediate.
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Cyclization: Using acidic or basic conditions to form the flavanone core.
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Methylation: Sequential treatment with methylating agents (e.g., dimethyl sulfate) to introduce methoxy groups .
For example, Iinuma et al. (1987) synthesized hepta-oxygenated flavonoids via regioselective methylation of hydroxylated precursors, achieving yields of 60–75% for pentamethoxy derivatives .
Spectroscopic Characterization
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¹H NMR: Signals between δ 3.70–4.10 ppm confirm methoxy protons. Aromatic protons appear as singlets or doublets in δ 6.20–7.80 ppm, depending on substitution patterns .
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¹³C NMR: Methoxy carbons resonate at δ 55–62 ppm, while carbonyl carbons (C4) appear near δ 177 ppm .
Physicochemical Properties
Solubility and Stability
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Solubility: Lipophilic due to methoxy groups; soluble in dimethyl sulfoxide (DMSO), chloroform, and methanol .
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Stability: Degrades under prolonged UV exposure or alkaline conditions (pH > 9) .
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 3.2 (predicted) |
| Melting Point | 198–202°C (decomposes) |
| UV-Vis λmax (MeOH) | 254, 325 nm |
Biological Activities and Mechanisms
Anticancer Effects
Pentamethoxyflavones inhibit cancer cell proliferation via:
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Cell cycle arrest: Blocking G1/S transition by upregulating p21 and p27 .
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Apoptosis induction: Caspase-3 activation and PARP cleavage in breast cancer (MCF-7) and lung cancer (A549) cells .
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Anti-angiogenesis: Suppression of VEGF secretion by 40–60% at 20 μM .
Anti-Inflammatory Activity
In RAW 264.7 macrophages, pentamethoxyflavones reduce NO production by 70–80% at 50 μM through inhibition of iNOS and COX-2 expression .
Research Challenges and Future Directions
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Synthetic Optimization: Improving regioselectivity in methoxy group installation remains a hurdle .
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Bioavailability Enhancement: Nanoencapsulation (e.g., liposomes) may overcome poor aqueous solubility .
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Isomer-Specific Studies: The biological profile of 3,4',5,6,7-pentamethoxyflavone requires validation against its positional isomers.
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